molecular formula C13H14BrN3O3 B2435517 5-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide CAS No. 1797182-02-5

5-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide

Cat. No.: B2435517
CAS No.: 1797182-02-5
M. Wt: 340.177
InChI Key: WFWSQNBYMYRRCG-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide ( 1797182-02-5) is a chemical compound with the molecular formula C13H14BrN3O3 and a molecular weight of 340.1726 g/mol . It features a fused heterocyclic structure, incorporating furan and pyrazole rings linked by a carboxamide group, which is of significant interest in medicinal chemistry research. Furan derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of beneficial biological and pharmacological activities . This compound serves as a valuable synthetic intermediate or lead compound for researchers developing novel therapeutic agents. Furan-containing structures are frequently investigated for their antibacterial properties , with recent studies highlighting their potential in addressing multi-drug resistant bacterial strains . The structural motifs present in this compound provide a essential framework for the creation of more effective and secure antimicrobial agents, making it a critical tool in the ongoing fight against microbial resistance . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

5-bromo-N-[1-(oxan-4-yl)pyrazol-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3/c14-12-2-1-11(20-12)13(18)16-9-7-15-17(8-9)10-3-5-19-6-4-10/h1-2,7-8,10H,3-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWSQNBYMYRRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride and a suitable nucleophile.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the synthesized intermediates with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

5-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide
  • 5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Uniqueness

5-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

5-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom , a furan ring , and a pyrazole moiety . Its molecular formula is C14H14BrN3O3C_{14}H_{14}BrN_3O_3, and it has a molecular weight of approximately 356.18 g/mol. The presence of these functional groups suggests possible interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It could interact with various receptors, leading to altered signaling pathways that influence cellular responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens.

CompoundActivityReference
This compoundAntibacterial
Celecoxib (pyrazole derivative)Anti-inflammatory

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Anticancer Activity :
    A study published in PubMed demonstrated that a related pyrazole compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism involved the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis rates.
  • Antimicrobial Evaluation :
    A recent investigation assessed the antibacterial efficacy of several pyrazole derivatives, including this compound. Results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved yields and reduced reaction times.

Q & A

Q. Table 1. Key Synthetic Parameters

Reaction StepConditionsYield (%)Purity (%)Reference
Amide CouplingEDCI/HOBt, DMF, 0°C → RT65–72>95
PurificationFlash chromatography (EtOAc/hexane)8598

Q. Table 2. Structural Insights from Crystallography

ParameterValue (Å/°)Significance
C-Br bond length1.89 ± 0.02Enhanced electrophilicity
Pyrazole-Oxan dihedral angle12.5°Restricted rotation in solid-state
Reference

Critical Research Gaps

  • Metabolic Stability : Limited data on hepatic clearance or CYP-mediated degradation pathways .
  • Target Selectivity : Unclear if off-target effects arise from the oxan-4-yl group’s interactions with lipid membranes .

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